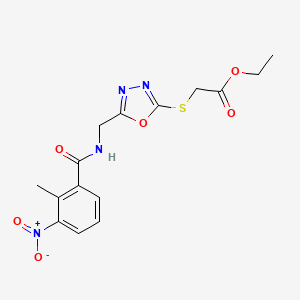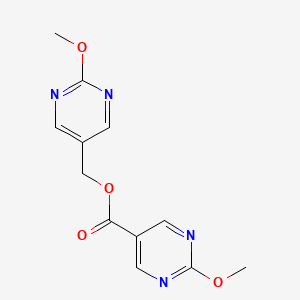
(E)-2-hydroxy-6-imino-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)-5,6-dihydropyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a hydrazone derivative, which are often used in organic synthesis due to their reactivity. It contains a pyrimidine ring, which is a common structure in many biological compounds, including several important drugs .
Molecular Structure Analysis
The compound contains a pyrimidine ring, a hydrazone group, and a morpholinosulfonyl phenyl group. These groups can have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis
Hydrazones are known to undergo a variety of reactions, including oxidation, reduction, and cycloaddition reactions. The specific reactions this compound might undergo would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups can affect properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Chemical Properties
This compound and related morpholine-based heterocycles have been synthesized and evaluated for their antitumor and antimicrobial activities. The synthesis involves creating morpholinylchalcones as building blocks, which are then used to construct a series of heterocyclic compounds through reactions with amino acids or other hydrazonoyl chlorides. These compounds have shown promising activities against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, highlighting their potential as antitumor agents (Muhammad et al., 2017).
Antimicrobial Activity
Another study focused on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds and their evaluation for antimicrobial activity. The synthesized compounds were tested against various bacteria and fungi, showing significant antimicrobial properties (Sarvaiya et al., 2019). This indicates the potential of such compounds in developing new antimicrobial agents.
Herbicidal Activity
Research has also explored the synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. These compounds have shown potential herbicidal activity against the roots of rape and barnyard grass, suggesting their use in agricultural applications to control weed growth (Liu et al., 2007).
Cancer Research
Further research into pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives has shown these compounds to exhibit cytotoxicity against various cancer cell lines. The cytotoxic assay was performed against Caucasian breast adenocarcinoma (MCF7), hepatocellular carcinoma (HepG2), and colon carcinoma (HCT-116) cell lines, revealing significant antitumor screening potential (Hassaneen et al., 2019).
Imaging in Parkinson's Disease
The synthesis of [11C]HG-10-102-01, a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease, showcases the diagnostic applications of related compounds. This agent was prepared with high radiochemical yield and purity, indicating its utility in neuroimaging to better understand and diagnose neurological conditions (Wang et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
6-amino-5-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O5S/c15-12-11(13(21)17-14(22)16-12)19-18-9-1-3-10(4-2-9)26(23,24)20-5-7-25-8-6-20/h1-4H,5-8H2,(H4,15,16,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTECBSDBCZOOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC(=O)NC3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2718243.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2718245.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2718247.png)
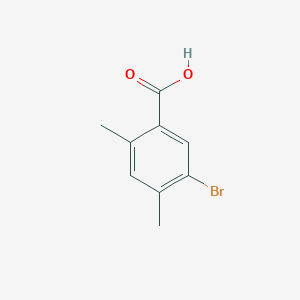
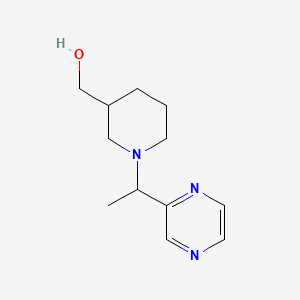
![N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2718250.png)
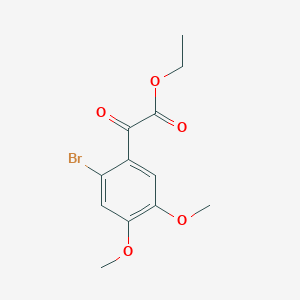
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)propanamide](/img/structure/B2718253.png)
![5-chloro-N-(4,6-dichlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2718254.png)
![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2718257.png)


